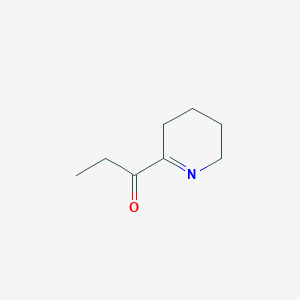

2-Propionyl-3,4,5,6-tetrahydropyridine

Übersicht

Beschreibung

2-Propionyl-3,4,5,6-tetrahydropyridine is a chemical compound related to the tetrahydropyridine family, which includes various derivatives with potential applications in organic synthesis and pharmacology. Although the specific compound is not directly studied in the provided papers, the related compounds discussed offer insights into the structural and chemical properties that may be relevant to 2-Propionyl-3,4,5,6-tetrahydropyridine.

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives can involve methods such as anionic cyclization or ring-closing metathesis, as seen in the formation of 2-aryltetrahydropyridines . These methods can lead to a variety of substituted piperidine derivatives, which are structurally related to 2-Propionyl-3,4,5,6-tetrahydropyridine. Additionally, cyclocondensation reactions have been used to synthesize related compounds, such as 4,5-trans-4-aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates .

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives often exhibits a boat or envelope conformation of the heterocyclic ring . X-ray diffraction analysis has been used to determine the crystal structures of these compounds, revealing the specific conformation and the dihedral angles between substituent phenyl rings and the pyridine ring . The molecular packing in the crystal is typically stabilized by van der Waals interactions and hydrogen bonding .

Chemical Reactions Analysis

Tetrahydropyridine derivatives can undergo various chemical reactions, including metalation, carbolithiation, and intramolecular nucleophilic attack, leading to aryl migration within the molecule . The reactivity of certain functional groups, such as the carbonyl group, can be influenced by the molecular conformation and the presence of other substituents . Dehydration and dehydrogenation reactions have also been observed in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure. The conformation of the dihydropyridine ring affects the compound's reactivity and interactions within the crystal lattice . The presence of substituents such as methyl, phenyl, or cyano groups can alter the compound's stability, solubility, and potential biological activity . Hydrogen bonding plays a significant role in the crystal packing and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Aryl Migration in Tetrahydropyridines

- Study Focus : Investigation of 2-aryl tetrahydropyridines to form a range of polysubstituted piperidine derivatives through metalation and intramolecular nucleophilic attack (Tait, Butterworth, & Clayden, 2015).

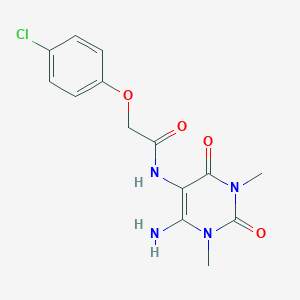

Synthesis of Heterocyclic Derivatives

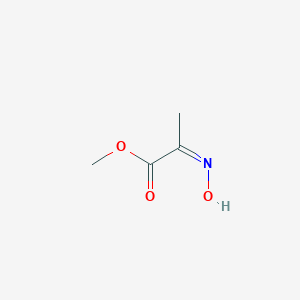

- Study Focus : Creation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives from prop-2-ynyl alpha-ketoesters and amides (Bacchi et al., 2005).

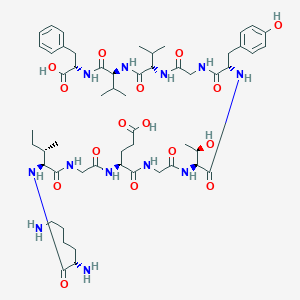

Odorant Stabilization

- Study Focus : Stabilization of odorants like 2-Propionyl-3,4,5,6-tetrahydropyridine through complexation with zinc ions for use in food products (Fang & Cadwallader, 2014).

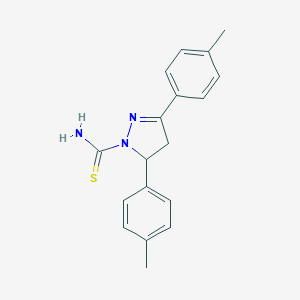

Crystal Structure Analysis

- Study Focus : Characterization and crystal structure analysis of tetrahydropyridine derivatives for potential applications in various fields (Sambyal et al., 2011).

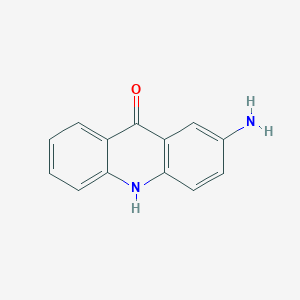

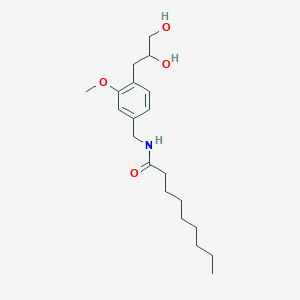

Chemistry and Pharmacology

- Study Focus : Exploration of the synthesis and pharmacological properties of tetrahydropyridine derivatives (Mateeva, Winfield, & Redda, 2005).

Novel Synthesis Approaches

- Study Focus : Development of new methods for forming 1,2,3,6-tetrahydropyridines using strategic substituents (Das & Njardarson, 2015).

Multicomponent Synthesis

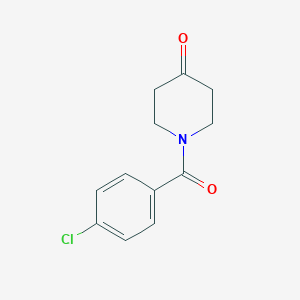

- Study Focus : Facilitating the synthesis of dihydropyrindines and tetrahydroquinolines via a one-pot process (Yehia, Polborn, & Müller, 2002).

Modular Assembly Reaction

- Study Focus : Utilization of 2-alkoxy-3,4-dihydropyran for the synthesis of druglike polyheterocycles (Sun et al., 2014).

Zukünftige Richtungen

Tetrahydropyridines, including 2-Propionyl-3,4,5,6-tetrahydropyridine, have been the subject of ongoing research due to their presence in both natural products and synthetic pharmaceutical agents . Future research may focus on the synthesis of substituted-tetrahydropyridine derivatives and determining their pharmacological activities .

Eigenschaften

IUPAC Name |

1-(2,3,4,5-tetrahydropyridin-6-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYSXLMPBBMRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335051 | |

| Record name | 2-Propionyl-3,4,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propionyl-3,4,5,6-tetrahydropyridine | |

CAS RN |

80933-75-1 | |

| Record name | 2-Propionyl-3,4,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

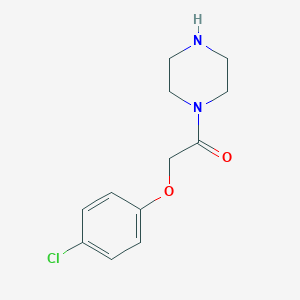

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)

![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)

![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)